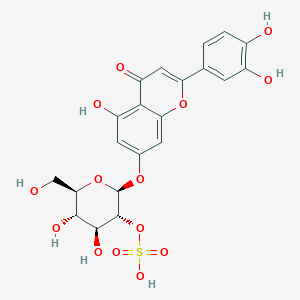
Thalassiolin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalassiolin A is a useful research compound. Its molecular formula is C21H20O14S and its molecular weight is 528.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What spectroscopic and chromatographic methods are critical for identifying and characterizing Thalassiolin A in marine plant extracts?
this compound, a flavone O-glucoside sulfate, requires a combination of 1D/2D NMR (HSQC, HMBC) , ESI-MS , and UV spectroscopy for structural elucidation. Chromatographic separation (e.g., HPLC with UV detection) is essential for isolating this compound from co-occurring flavonoids like Thalassiolin B and C. For purity validation, high-resolution mass spectrometry (HRMS) and elemental analysis are recommended .
Q. How can researchers distinguish this compound from structurally similar flavone derivatives (e.g., Thalassiolin B/C)?
Key distinctions lie in sulfation patterns (position of sulfate groups) and substituent variations (e.g., methoxy vs. hydroxyl groups). HMBC correlations (e.g., sulfated glucose C2'' protons coupling with aglycone) and comparative MS fragmentation profiles are critical. For example, this compound lacks the methoxy group present in Thalassiolin B, detectable via 13C-NMR .
Q. What standardized assays are used to evaluate this compound’s antioxidant activity?
Common assays include:
- DPPH● and O2−● radical scavenging to assess electron donation capacity.
- Lipid peroxidation inhibition (e.g., in rat hepatocytes).
- HO● and RO2−● quenching in cell-free systems. Activity is typically normalized to gallic acid or Trolox equivalents, with IC50 values calculated via dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., varying IC50_{50}50 values across studies)?
Discrepancies often arise from extract purity , assay conditions (e.g., pH, solvent), or cell line variability . To address this:
- Standardize extraction protocols (e.g., aqueous-methanol vs. aqueous-ethanol).
- Validate compound concentration using HPLC-UV.
- Replicate assays across multiple cell models (e.g., primary hepatocytes vs. immortalized lines) .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in neuroprotection or antiviral activity?
- For neuroprotection : Use acrylamide-induced neurotoxicity models in rodents, measuring biomarkers like SOD, CAT, and glutathione levels. Include dose-response studies and histopathological validation .
- For antiviral activity : Employ HCV NS3/4A protease inhibition assays, comparing this compound’s IC50 to positive controls (e.g., telaprevir). Molecular docking studies can predict interactions with viral protease active sites .
Q. How can researchers address challenges in synthesizing this compound de novo?
Key hurdles include sulfation regioselectivity and glycosidic bond stability . Methodological strategies:
- Use enzymatic sulfation (e.g., sulfotransferases) over chemical sulfating agents.
- Protect hydroxyl groups during glycosylation (e.g., acetyl or benzyl groups).
- Monitor reaction progress via TLC and LC-MS to prevent undesired byproducts .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50/EC50.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Principal Component Analysis (PCA) to correlate structural features (e.g., sulfation) with bioactivity .
Q. Methodological & Contradiction Analysis
Q. How should researchers design studies to differentiate this compound’s direct antioxidant effects from indirect gene regulation mechanisms?
- Use Nrf2-knockout models to assess dependency on antioxidant response element (ARE) pathways.
- Combine ROS scavenging assays with qPCR/Western blotting for antioxidant enzymes (e.g., HO-1, NQO1).
- Employ scavenger inhibitors (e.g., PEG-catalase) to isolate direct effects .
Q. What strategies mitigate batch-to-batch variability in this compound isolation from Thalassia spp.?
- Standardize collection parameters (season, depth, geographic location).
- Implement QC markers (e.g., thalassiolin B content) via UPLC-MS.
- Use accelerated solvent extraction (ASE) for reproducible yields .
Q. How can conflicting data on this compound’s bioavailability be reconciled?
属性
分子式 |
C21H20O14S |
|---|---|
分子量 |
528.4 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H20O14S/c22-7-16-18(27)19(28)20(35-36(29,30)31)21(34-16)32-9-4-12(25)17-13(26)6-14(33-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-28H,7H2,(H,29,30,31)/t16-,18-,19+,20-,21-/m1/s1 |
InChI 键 |
RADMEXUHLCJBEW-QNDFHXLGSA-N |
手性 SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OS(=O)(=O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OS(=O)(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















